molecular formula C9H12N2 B149006 N-(2-Methylprop-2-enyl)pyridin-2-amine CAS No. 139944-60-8

N-(2-Methylprop-2-enyl)pyridin-2-amine

Cat. No.: B149006
CAS No.: 139944-60-8
M. Wt: 148.2 g/mol
InChI Key: BMZHCORRDXJHIC-UHFFFAOYSA-N
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Description

N-(2-Methylprop-2-enyl)pyridin-2-amine is a pyridine derivative featuring a 2-methylprop-2-enyl (isoprenyl) substituent attached to the pyridin-2-amine scaffold. The isoprenyl group in this compound may influence lipophilicity, metabolic stability, and binding interactions, similar to other alkyl or aryl substituents discussed in the literature.

Properties

CAS No.

139944-60-8

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

IUPAC Name

N-(2-methylprop-2-enyl)pyridin-2-amine

InChI

InChI=1S/C9H12N2/c1-8(2)7-11-9-5-3-4-6-10-9/h3-6H,1,7H2,2H3,(H,10,11)

InChI Key

BMZHCORRDXJHIC-UHFFFAOYSA-N

SMILES

CC(=C)CNC1=CC=CC=N1

Canonical SMILES

CC(=C)CNC1=CC=CC=N1

Synonyms

2-Pyridinamine,N-(2-methyl-2-propenyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in 1c ) may enhance anticancer activity by modulating electron density in the oxadiazole ring.
  • Solubility : Methoxypropyl substituents (e.g., compound 3.4ad ) improve solubility in polar solvents.

Anticancer Activity

  • Oxadiazole Derivatives (1c, 1f, 1g): These compounds demonstrated selective cytotoxicity against the HOP-92 non-small cell lung cancer line at 10 µM, attributed to their oxadiazole core and halogenated aryl groups .
  • FAK Inhibitors (Compounds 12–17): Derivatives with dimethylaminoethyl and alkyl/aryl groups (e.g., compound 13 ) showed moderate FAK inhibition, critical for anti-angiogenic effects in cancer therapy.

Antimicrobial Activity

  • Schiff Bases: N-(5-Nitro-2-hydroxylbenzylidene)pyridin-2-amine (II) exhibited solvent-dependent activity, with stronger inhibition in DMF due to keto-enol tautomerism .

Kinase Inhibition

  • Imidazole Derivatives: Compound 44 (4-(4-methyl-2-(methylthio)-1H-imidazol-5-yl)-N-(4-morpholinophenyl)pyridin-2-amine) inhibited JNK3 with nanomolar potency and showed metabolic stability, highlighting the role of heterocyclic substituents .

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